4-Methylhexa-2,4-dienoic acid
CAS No.: 69804-82-6
Cat. No.: VC2440612
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69804-82-6 |
|---|---|
| Molecular Formula | C7H10O2 |
| Molecular Weight | 126.15 g/mol |
| IUPAC Name | (2E,4E)-4-methylhexa-2,4-dienoic acid |
| Standard InChI | InChI=1S/C7H10O2/c1-3-6(2)4-5-7(8)9/h3-5H,1-2H3,(H,8,9)/b5-4+,6-3+ |
| Standard InChI Key | QAJOHPAPIABXTF-UTTVJGTNSA-N |
| Isomeric SMILES | C/C=C(\C)/C=C/C(=O)O |
| SMILES | CC=C(C)C=CC(=O)O |
| Canonical SMILES | CC=C(C)C=CC(=O)O |
Introduction
Basic Information and Chemical Identity
Nomenclature and Identification
4-Methylhexa-2,4-dienoic acid is an organic compound with the molecular formula C7H10O2. It is characterized by a conjugated diene system with a methyl substituent at the fourth carbon position. The compound exists in different isomeric forms, with the (4Z) isomer being one documented configuration in scientific databases . This carboxylic acid derivative features distinctive unsaturation patterns that contribute to its chemical properties and potential biological activities.
Chemical Identifiers and Properties
The compound is registered in chemical databases with specific identifiers that facilitate its tracking and referencing in scientific literature. Table 1 presents the key chemical identifiers associated with 4-Methylhexa-2,4-dienoic acid.
Table 1: Chemical Identifiers of 4-Methylhexa-2,4-dienoic acid
| Identifier Type | Value |
|---|---|
| PubChem CID | 154733998 |
| Molecular Formula | C7H10O2 |
| Molecular Weight | 126.15 g/mol |
| InChI | InChI=1S/C7H10O2/c1-3-6(2)4-5-7(8)9/h3-5H,1-2H3,(H,8,9)/b5-4?,6-3- |
| InChIKey | QAJOHPAPIABXTF-WKIDDWCXSA-N |
| SMILES | C/C=C(/C)\C=CC(=O)O |
The compound's relatively low molecular weight and its unique structural features, including the presence of a carboxylic acid group and conjugated double bonds, contribute to its physical and chemical characteristics .
Structural Characteristics
Molecular Structure
The molecular structure of 4-Methylhexa-2,4-dienoic acid consists of a six-carbon chain with a carboxylic acid group at C-1 and double bonds at positions 2,3 and 4,5. A methyl substituent is attached to C-4, creating the characteristic 4-methyl pattern that distinguishes this compound from other hexadienoic acid derivatives. The compound exists in different geometric isomers, with the (4Z) isomer being one documented configuration .
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structure of 4-Methylhexa-2,4-dienoic acid. When incorporated into more complex molecules such as heimionones, this structural moiety exhibits distinctive spectroscopic patterns that help in its identification. Table 2 presents NMR data observed for the 4-methylhexa-2,4-dienoic acid partial structure within heimionone compounds.
Table 2: NMR Spectroscopic Data for 4-Methylhexa-2,4-dienoic Acid Partial Structure
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm), Multiplicity, J-coupling |
|---|---|---|
| 1' (C=O) | 168.6 | - |
| 2' | 115.1 | 5.81 (d, J = 15.7 Hz) |
| 3' | 152.6 | 7.35 (d, J = 15.7 Hz) |
| 4' | 135.3 | - |
| 5' | 139.2 | 6.07 (q) |
| Methyl group | - | - |
The large coupling constant between H-2' and H-3' (J = 15.7 Hz) indicates an E configuration for the Δ²'³' double bond, which is a characteristic feature of this structural moiety .
Occurrence and Natural Sources
Natural Occurrence
While comprehensive data on the natural occurrence of isolated 4-Methylhexa-2,4-dienoic acid is limited in the provided search results, the compound has been identified as a structural component of more complex natural molecules. Recent research has identified this moiety as part of the structure of heimionones, which are sesquiterpenoid compounds . This indicates that the compound may exist either independently or as part of more complex molecular structures in natural sources.
Role in Complex Molecules
Synthesis and Preparation Methods
Purification and Characterization
Following synthesis, the compound typically undergoes purification procedures such as recrystallization or chromatographic techniques to isolate the pure product. Characterization of the synthesized compound involves spectroscopic methods including:
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NMR spectroscopy to confirm the structure and stereochemistry
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Mass spectrometry to verify the molecular weight and formula
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Infrared spectroscopy to identify functional groups
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UV-visible spectroscopy to analyze the conjugated system
These analytical techniques collectively provide a comprehensive profile of the synthesized compound, confirming its identity and purity for subsequent research applications.
Biological Activity and Applications
Antimicrobial Properties
One of the most significant biological activities attributed to 4-Methylhexa-2,4-dienoic acid is its antimicrobial property. Research indicates that the compound exhibits notable inhibitory effects against various microorganisms, including both bacteria and fungi. The structural features of the compound, particularly its conjugated diene system, may contribute to this biological activity by potentially interfering with microbial cell membranes or metabolic processes.
Research Applications
The unique structural features of 4-Methylhexa-2,4-dienoic acid make it valuable in various research contexts:
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As a synthetic intermediate in organic chemistry
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In structure-activity relationship studies examining the impact of conjugated systems on biological activity
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As a component in the investigation of more complex natural products containing this structural moiety
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In spectroscopic studies that utilize its distinctive NMR patterns for structural elucidation of related compounds
The compound's role in scientific research extends beyond its direct applications, serving as a model system for understanding the properties and behaviors of unsaturated carboxylic acids with conjugated double bond systems.
Comparative Analysis
Structural Analogs
4-Methylhexa-2,4-dienoic acid belongs to a family of unsaturated carboxylic acids that share similar structural features but differ in specific substitution patterns or stereochemical configurations. Table 3 compares this compound with some of its structural analogs.
Table 3: Comparison of 4-Methylhexa-2,4-dienoic acid with Structural Analogs
| Compound | Molecular Formula | Structural Differences | Notable Properties |
|---|---|---|---|
| 4-Methylhexa-2,4-dienoic acid | C7H10O2 | Methyl group at C-4 | Antimicrobial activity |
| Hexa-2,4-dienoic acid (Sorbic acid) | C6H8O2 | No methyl substituent | Widely used as food preservative |
| 2,4-Hexadienoic acid | C6H8O2 | Positional isomer | Varies depending on specific structure |
| 4-Ethylhexa-2,4-dienoic acid | C8H12O2 | Ethyl instead of methyl at C-4 | Different lipophilicity profile |
This comparative analysis highlights the structural uniqueness of 4-Methylhexa-2,4-dienoic acid and provides a framework for understanding how small structural modifications can influence the chemical and biological properties of these compounds.
Structure-Activity Relationships
The biological activities of 4-Methylhexa-2,4-dienoic acid and its analogs are influenced by their structural features, which affect properties such as:
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Lipophilicity and membrane permeability
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Electronic distribution and reactivity
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Steric considerations in target binding
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Metabolic stability and bioavailability
Understanding these structure-activity relationships is essential for the rational design of derivatives with enhanced properties or specific biological activities. The methyl substituent at C-4 in 4-Methylhexa-2,4-dienoic acid, for example, may confer specific advantages in terms of antimicrobial efficacy compared to unsubstituted analogs.
Recent Research Developments
Incorporation in Complex Natural Products
Recent studies have identified 4-Methylhexa-2,4-dienoic acid as a structural component of newly discovered natural products. In 2023, researchers reported the isolation and characterization of heimionones A–E, novel sesquiterpenoids that incorporate the 4-methylhexa-2,4-dienoic acid moiety in their structure . This discovery highlights the ongoing relevance of this compound in natural product chemistry and suggests potential new directions for research investigating its role in the bioactivity of these complex molecules.
Spectroscopic Characterization Advances
Advances in spectroscopic techniques have enhanced our ability to accurately characterize 4-Methylhexa-2,4-dienoic acid and its derivatives. High-resolution NMR spectroscopy, including two-dimensional techniques such as HMBC (Heteronuclear Multiple Bond Correlation), has been particularly valuable in elucidating the structural details and connectivity patterns of this compound when incorporated into more complex molecular frameworks . These spectroscopic advances facilitate more precise structure determination and support structure-based studies of biological activity.
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